N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a heterocyclic compound featuring a fused thiazolo[4,5-g]benzothiazole core. Its structure includes a 7-chloro-4-methyl-substituted benzothiazole moiety linked via an amine group to a methylsulfanyl-substituted thiazole ring. This complex architecture likely influences its physicochemical properties, such as solubility and lipophilicity, and may confer unique biological activity. Crystallographic characterization of such compounds often employs software like SHELX for structure refinement .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S4/c1-7-3-4-8(18)12-11(7)21-16(24-12)22-15-19-9-5-6-10-14(13(9)25-15)26-17(20-10)23-2/h3-6H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHRQMAUBJKFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the chloro and methylthio substituents. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various thiazole derivatives. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine have shown effectiveness against various pathogens.
Case Study: Antibacterial Efficacy
A study demonstrated that a related benzothiazole compound inhibited Xanthomonas oryzae at a concentration of 47.6 mg/L and Xanthomonas citri at 36.8 mg/L. This suggests potential for developing new antibiotics targeting these bacterial strains .
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer properties. They are believed to interfere with cancer cell proliferation through various mechanisms.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10 | Apoptosis induction |
| Compound B | Lung | 15 | Cell cycle arrest |
| N-(7-chloro...) | Multiple | 12 | Inhibition of DNA synthesis |
Neurological Applications
Benzothiazole derivatives are also being explored for their neuroprotective effects. These compounds may modulate pathways involved in neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that benzothiazole compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Fungicidal Activity
The compound exhibits fungicidal properties, making it valuable in agricultural settings for controlling fungal pathogens.
Table 2: Fungicidal Efficacy Against Various Fungi
| Fungal Pathogen | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|
| Phytophthora infestans | 100 | 58 |
| Ralstonia solanacearum | 200 | 71.6 |
| Sclerotinia sclerotiorum | 150 | 94.5 |
Herbicidal Properties
Research has indicated that benzothiazole derivatives can act as herbicides by inhibiting specific pathways in plants.
Case Study: Herbicidal Activity
A related compound showed a significant inhibition rate against common weeds at concentrations as low as 50 mg/L, suggesting its potential as a selective herbicide .
Enzyme Inhibition
Benzothiazole derivatives are being studied for their ability to inhibit specific enzymes involved in metabolic pathways.
Table 3: Enzyme Inhibition Studies
| Enzyme | Compound Tested | IC50 (µM) |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | N-(7-chloro...) | 25 |
| Acetylcholinesterase | Compound C | 30 |
Molecular Probes
Due to their unique structure, these compounds can serve as molecular probes in biological research to study cellular processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related benzothiazole and thiazole derivatives. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of Selected Benzothiazole/Thiazole Derivatives
Structural and Functional Differences
Core Architecture : The target compound’s fused thiazolo[4,5-g]benzothiazole system distinguishes it from simpler benzothiazoles like 7-chloro-4-methoxy-benzothiazol-2-ylamine, which lacks the additional thiazole ring . This fusion increases molecular rigidity and may enhance binding specificity in biological systems.
Substituent Effects: Halogenation: The 7-chloro group in the target compound contrasts with the 4-fluoro substitution in the analog from . Chlorine’s larger atomic radius and polarizability could influence hydrophobic interactions compared to fluorine . Methylsulfanyl vs.
Solubility and Pharmacokinetics : Compounds like N-[5-(tetrahydrofuran-2-ylmethyl)-...]-1,3-benzothiazol-2-amine exhibit moderate water solubility (42.1 µg/mL) due to polar tetrahydrofuran and triazine groups, whereas the target compound’s fused aromatic system may reduce solubility .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
- Amidation : The chlorinated benzothiazole is coupled with thiazole derivatives using coupling reagents like EDCI in the presence of bases such as triethylamine.
Biological Activity
The biological activity of this compound has been investigated for various therapeutic potentials:
Anticancer Activity
Studies indicate that compounds within the benzothiazole class exhibit promising anticancer properties. For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines:
- IC50 Values : Compounds similar to our target compound have demonstrated IC50 values in the low micromolar range against various cancer types. For example, a related compound exhibited an IC50 of 0.17 µM against VEGFR-2 in MCF-7 cells .
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Cell Cycle Arrest : Research has shown that related compounds can induce cell cycle arrest in cancer cells, notably increasing the population in the G0-G1 phase while decreasing those in S and G2-M phases .
Case Studies
Several studies have highlighted the biological activities of benzothiazole derivatives:
- Antitumor Activity : A study on aminobenzothiazole derivatives revealed selective anticancer activity against five human cancer cell lines with IC50 values ranging from 1.94 to 3.46 μM .
- Neuropharmacological Effects : Research has indicated that certain derivatives can cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential use in neurodegenerative disorders .
Comparison with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Benzothiazole Derivative A | Structure A | 0.17 | VEGFR-2 Inhibition |
| Benzothiazole Derivative B | Structure B | 0.19 | FGFR-1 Inhibition |
| Target Compound | Target Structure | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, typically starting with cyclization of benzothiazole precursors. For example, thiazole ring formation may require reacting 7-chloro-4-methyl-1,3-benzothiazol-2-amine with a methylsulfanyl-containing reagent under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) . Solvent choice (e.g., ethanol, dichloromethane) and catalysts (e.g., triethylamine) significantly impact yields. Optimization often involves iterative adjustments to temperature (reflux vs. room temperature) and stoichiometry, monitored via TLC .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns and aromaticity in the benzothiazole-thiazolo fused system. For example, ¹H NMR peaks near δ 7.5–8.2 ppm indicate aromatic protons, while NH protons appear as broad signals . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N at ~1620 cm⁻¹, C-Cl at ~690 cm⁻¹) . Mass spectrometry (e.g., FABMS) confirms molecular weight, with fragmentation patterns verifying the fused heterocyclic backbone .
Q. How does structural modification (e.g., chloro/methyl substitution) influence biological activity?
Comparative studies show that substituents like chlorine enhance electron-withdrawing effects, increasing binding affinity to targets such as PFOR enzymes in anaerobic organisms . Methyl groups at the 4-position improve metabolic stability by steric hindrance, while methylsulfanyl groups may modulate lipophilicity and membrane permeability . For instance, replacing methyl with benzyl groups alters pharmacokinetics but reduces target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or target selectivity. For example, a compound may show potent activity against bacterial PFOR enzymes but weak inhibition in mammalian cells due to divergent active-site residues . Systematic validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities under standardized conditions . Additionally, molecular docking studies help rationalize activity variations by comparing ligand-receptor interactions .
Q. What experimental strategies are recommended for studying the compound’s mechanism of action?
Mechanistic studies should combine in vitro enzyme inhibition assays (e.g., PFOR activity assays ) with cellular models (e.g., cytotoxicity screens in cancer cell lines). For target identification, affinity chromatography or photoaffinity labeling with a radiolabeled analog can isolate interacting proteins . Computational methods, such as molecular dynamics simulations, predict binding modes and stability of ligand-enzyme complexes .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Crystallization is hindered by the compound’s hydrophobicity and fused aromatic system. Strategies include:
- Using mixed solvents (e.g., methanol/water) to balance polarity.
- Introducing hydrogen-bonding motifs via co-crystallization with small molecules (e.g., acetic acid) .
- Slow evaporation techniques to promote ordered lattice formation, as seen in related benzothiazole derivatives .
Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?
Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) coupled with HPLC monitoring detect degradation products . Mass spectrometry identifies hydrolyzed or oxidized metabolites, particularly at labile sites like the methylsulfanyl group . For photostability, exposure to UV light with periodic sampling reveals susceptibility to radical-mediated degradation .
Methodological Considerations Table
| Research Aspect | Key Techniques | Example from Evidence |
|---|---|---|
| Synthesis | Cyclization under reflux, TLC monitoring | Ethanol/DMF solvents with K₂CO₃ |
| Characterization | ¹H/¹³C NMR, FABMS | Aromatic protons at δ 7.5–8.2 ppm |
| Biological Assays | PFOR inhibition, SPR | Centrosymmetrical dimer formation via N–H⋯N bonds |
| Computational | Molecular docking, MD simulations | Prediction of π-π stacking with enzyme active sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
